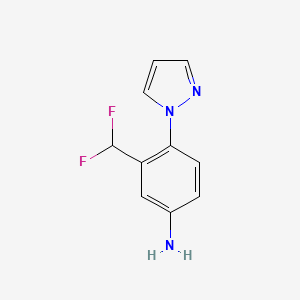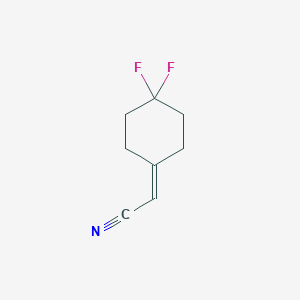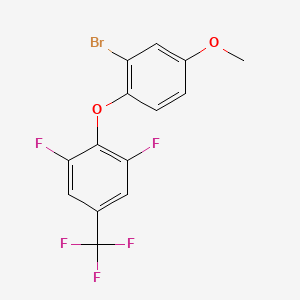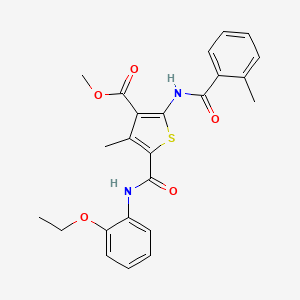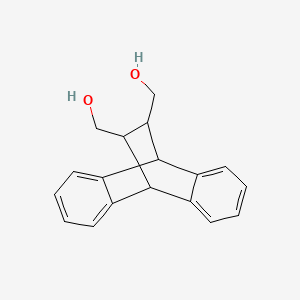
Butyl hexafluoroisopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl hexafluoroisopropyl carbonate is a chemical compound that belongs to the class of hexafluoroisopropyl esters. It is characterized by the presence of a butyl group and a hexafluoroisopropyl group attached to a carbonate moiety. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butyl hexafluoroisopropyl carbonate typically involves the oxidative esterification of aldehydes using sodium persulfate as an oxidizing agent. The reaction is carried out in the presence of a catalytic quantity of a nitroxide, such as AcNH-TEMPO, and pyridine as a base. The reaction conditions include the use of acetonitrile as a solvent and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.
Substitution: The hexafluoroisopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium persulfate, catalytic nitroxides, and pyridine in acetonitrile.
Reduction: Metal hydrides such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include various hexafluoroisopropyl esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl hexafluoroisopropyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hexafluoroisopropyl esters and other derivatives.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Mecanismo De Acción
The mechanism of action of butyl hexafluoroisopropyl carbonate involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity. The hexafluoroisopropyl group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroisopropyl carbamates: These compounds share the hexafluoroisopropyl group but differ in their carbamate moiety.
Hexafluoroisopropanol: A related compound with a hydroxyl group instead of a carbonate group.
Hexafluoroisopropyl esters: Similar esters with different alkyl or aryl groups attached to the hexafluoroisopropyl moiety.
Uniqueness
Butyl hexafluoroisopropyl carbonate is unique due to its specific combination of a butyl group and a hexafluoroisopropyl group attached to a carbonate moiety. This unique structure imparts distinct physicochemical properties, such as high stability, low nucleophilicity, and strong hydrogen bonding capabilities, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H10F6O3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
butyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-2-3-4-16-6(15)17-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3 |
Clave InChI |
OMHYZASZEHILND-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)
![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
